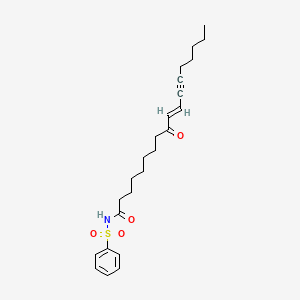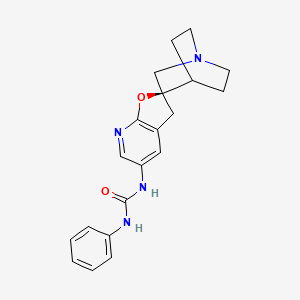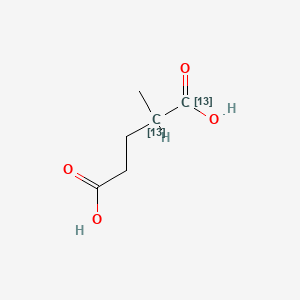
2-methyl(1,2-13C2)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-methyl(1,2-13C2)pentanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure complete oxidation to the dicarboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2-methylglutaronitrile, followed by hydrolysis of the resulting 2-methylglutaronitrile to yield the desired dicarboxylic acid. This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-methyl(1,2-13C2)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride for conversion to acyl chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 2-methylpentanediol.
Substitution: Various acyl derivatives depending on the nucleophile used.
科学的研究の応用
2-methyl(1,2-13C2)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-methyl(1,2-13C2)pentanedioic acid involves its participation in metabolic pathways, particularly the citric acid cycle. As a metabolite of succinic acid, it plays a role in energy production and cellular respiration. The compound interacts with various enzymes and molecular targets within the cell, influencing metabolic processes and energy balance.
類似化合物との比較
Similar Compounds
Glutaric acid: A dicarboxylic acid with a similar structure but without the methyl group.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Succinic acid: A shorter dicarboxylic acid that is also involved in the citric acid cycle.
Uniqueness
2-methyl(1,2-13C2)pentanedioic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to distinct biological activities and applications compared to its analogs.
特性
分子式 |
C6H10O4 |
|---|---|
分子量 |
148.13 g/mol |
IUPAC名 |
2-methyl(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i4+1,6+1 |
InChIキー |
AQYCMVICBNBXNA-UHJUODCXSA-N |
異性体SMILES |
C[13CH](CCC(=O)O)[13C](=O)O |
正規SMILES |
CC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


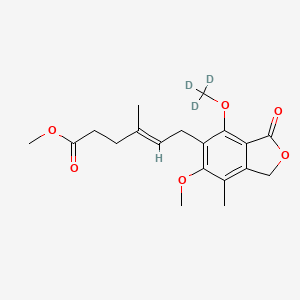
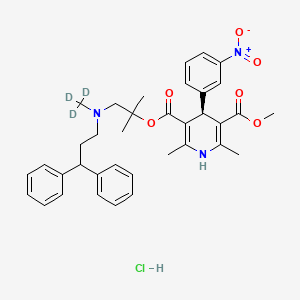
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)

![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
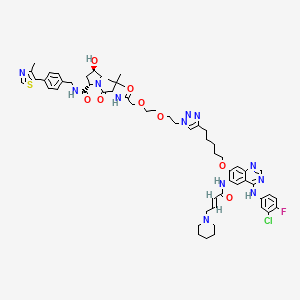

![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)

